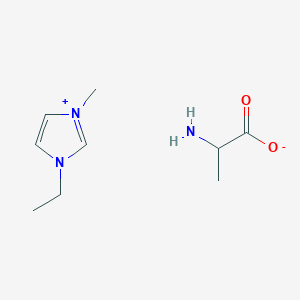
Acetamide, 2-(dipropylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(dipropylamino)-: is an organic compound with the molecular formula C8H18N2O It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by dipropylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the methods involves the treatment of substituted amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives.
Ammonolysis of Acetylacetone: Another method involves the ammonolysis of acetylacetone under conditions commonly used in reductive amination.
Industrial Production Methods: Industrial production methods for acetamide derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and controlled environments to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, 2-(dipropylamino)- can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: Substitution reactions can occur, where functional groups on the acetamide are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Chemistry: Acetamide, 2-(dipropylamino)- is used in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry for their potential therapeutic properties .
Biology: In biological research, this compound may be used as a building block for the synthesis of bioactive molecules that can interact with specific biological targets.
Medicine: The compound’s derivatives are explored for their potential use as pharmaceutical agents, particularly in the development of drugs with specific biological activities .
Industry: In industrial applications, acetamide derivatives are used as solvents, plasticizers, and intermediates in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of acetamide, 2-(dipropylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may act by inhibiting or activating these targets, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
Acetamide: The parent compound, with the formula CH3CONH2, is a simpler structure without the dipropylamino groups.
N,N-Dimethylacetamide: A related compound where the hydrogen atoms on the nitrogen are replaced by methyl groups.
Uniqueness: Acetamide, 2-(dipropylamino)- is unique due to the presence of dipropylamino groups, which confer specific chemical and physical properties that differentiate it from other acetamide derivatives. These properties may include altered solubility, reactivity, and biological activity.
Properties
CAS No. |
7409-49-6 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(dipropylamino)acetamide |
InChI |
InChI=1S/C8H18N2O/c1-3-5-10(6-4-2)7-8(9)11/h3-7H2,1-2H3,(H2,9,11) |
InChI Key |
XZQWFOMYAIGUFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




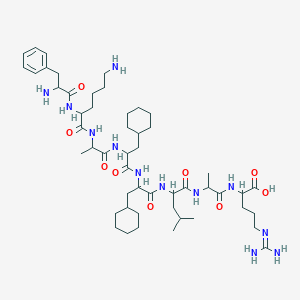
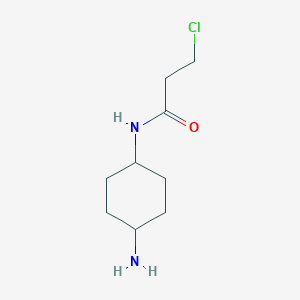
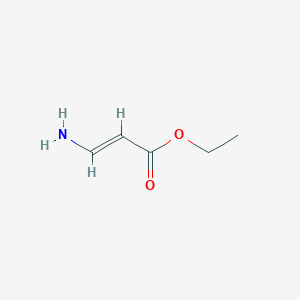

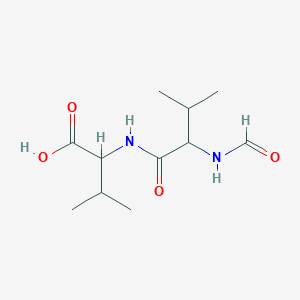
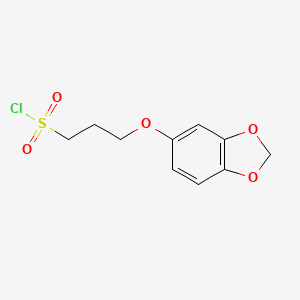

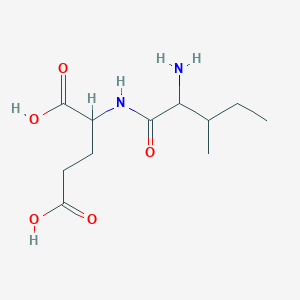


![7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester](/img/structure/B12108281.png)
